molecular formula C9H18N2O3 B2944035 N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide CAS No. 920350-42-1

N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide

Cat. No. B2944035
CAS RN: 920350-42-1
M. Wt: 202.254
InChI Key: MKIQFTVCGINPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide”, also known as “tert-Butyl N-(2-Hydroxypropyl)carbamate”, is a chemical compound with the molecular formula C8H17NO3 . It is a clear liquid that appears colorless to light yellow .


Synthesis Analysis

The synthesis of N-tert-butyl amides, which includes “N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide”, can be achieved through the reaction of nitriles with tert-butyl benzoate. This reaction is catalyzed by 2 mol% Zn(ClO4)2·6H2O at 50 °C under solvent-free conditions .


Molecular Structure Analysis

The molecular weight of “N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide” is 175.23 g/mol . The compound’s structure includes a carbamate group (N-CO-O), a tert-butyl group (C(CH3)3), and a 2-hydroxypropyl group (CH2-CHOH-CH3) .


Physical And Chemical Properties Analysis

“N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide” is a liquid at 20°C . It has a specific gravity of 1.02 and a refractive index of 1.45 .

Scientific Research Applications

Optical Probe for Hydrogen Peroxide in Living Cells

A study by Chang et al. (2004) introduced Peroxyfluor-1 (PF1), an optical probe utilizing a boronate deprotection mechanism for the selective detection of hydrogen peroxide (H2O2) in living cells, over other reactive oxygen species. This research highlights the potential of tert-butyl groups in developing selective probes for biological applications, which might suggest possible research directions for N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide in bioimaging or cellular studies (Chang et al., 2004).

Oxidative Stress in HIV Infected Patients

Repetto et al. (1996) investigated the oxidative stress in erythrocytes of HIV patients, using tert-butyl hydroperoxide in their methodology. This work contributes to understanding the role of tert-butyl-related compounds in studying oxidative stress mechanisms, potentially indicating areas where N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide could be applied in medical research on oxidative stress-related diseases (Repetto et al., 1996).

Metal-Free Oxidation of Glycerol

Gupta et al. (2017) described the use of nitrogen-rich carbon nanotubes for the metal-free catalytic conversion of glycerol into dihydroxyacetone, utilizing tert-butyl hydroperoxide as an oxidant. This study underscores the potential utility of tert-butyl-related compounds in catalysis and organic synthesis, suggesting a research avenue for N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide in catalytic processes or material science (Gupta et al., 2017).

Catalytic Aminohydroxylation and Aziridination of Olefins

Research by Gontcharov, Liu, and Sharpless (1999) explored the efficiency of the N-chloramine salt of tert-butylsulfonamide as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This highlights the potential of tert-butyl-based compounds in synthetic organic chemistry, potentially providing insight into the synthetic versatility of N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide (Gontcharov et al., 1999).

Mechanism of Action

Target of Action

It is known that tert-butyl groups have been used as probes in nmr studies of macromolecular complexes . This suggests that the compound could potentially interact with a variety of macromolecules in the cell.

Mode of Action

Studies have shown that tert-butyl groups can interact with proteins such as lactate dehydrogenase and myoglobin . The presence of the tert-butyl group could potentially influence the stability and solubility of these proteins .

Result of Action

The potential interaction with proteins suggests that the compound could influence protein stability and function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of tert-butyl alcohol has been shown to have a detrimental impact on the recovery of certain proteins . Therefore, the environment in which N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide is present could potentially influence its action.

properties

IUPAC Name

N'-tert-butyl-N-(2-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(12)5-10-7(13)8(14)11-9(2,3)4/h6,12H,5H2,1-4H3,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIQFTVCGINPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.